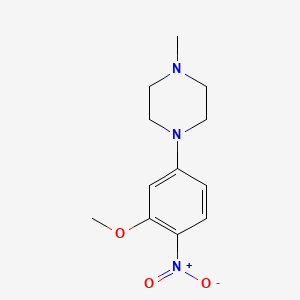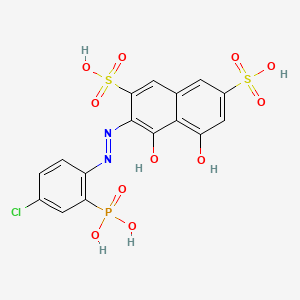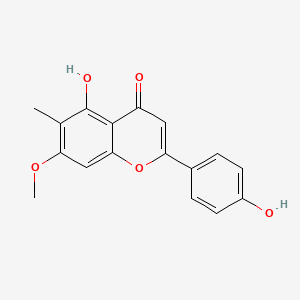
8-Demethylsideroxylin
Übersicht
Beschreibung
8-Demethylsideroxylin is a monomethoxyflavone that is sideroxylin in which the methyl group at position 8 is replaced by a hydrogen . It has been found in Hydrastis canadensis and Eucalyptus species . It has a role as a plant metabolite . It is a dihydroxyflavone and a monomethoxyflavone . It is functionally related to a sideroxylin .
Molecular Structure Analysis
The molecular formula of 8-Demethylsideroxylin is C17H14O5 . The IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methylchromen-4-one . The InChI and Canonical SMILES are also provided for further structural analysis .
Physical And Chemical Properties Analysis
The molecular weight of 8-Demethylsideroxylin is 298.29 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 554.3±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 86.7±3.0 kJ/mol . The flash point is 209.3±23.6 °C . The index of refraction is 1.656 . The molar refractivity is 79.5±0.3 cm3 . It has 5 H bond acceptors and 2 H bond donors . It has 2 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications : 8-Hydroxyquinolines, such as clioquinol and its derivatives, have shown potential as anticancer agents. Research has demonstrated that glucoconjugates of 8-hydroxyquinolines exhibit antiproliferative activity against tumor cell lines in the presence of copper(II) ions. These studies suggest potential applications in cancer therapy due to their ability to bind with metal ions and their antiproliferative effects (Oliveri et al., 2012); (Oliveri et al., 2013).
Biological Activity and Drug Discovery : Compounds containing the 8-hydroxyquinoline nucleus, similar to 8-Demethylsideroxylin, have been noted for their wide range of biological activities. These compounds are being explored for the development of potent lead compounds with potential therapeutic value against various diseases, including cancer (Saadeh et al., 2020).
Role in Metabolism and Pharmacokinetics : The metabolism of compounds like caffeine, which undergoes 8-hydroxylation, is significantly influenced by cytochrome P450 isoforms. This suggests a potential role for 8-hydroxyquinoline derivatives in influencing drug metabolism and pharmacokinetics (Kot & Daniel, 2008); (Kot & Daniel, 2008).
Safety and Hazards
The safety data sheet for 8-Demethylsideroxylin indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of exposure, the recommended first aid measures include flushing eyes with water for at least 15 minutes, washing skin with plenty of water while removing contaminated clothing, and moving to fresh air immediately in case of inhalation . If ingested, it is advised not to induce vomiting and to rinse the mouth and drink 2-4 cupfuls of milk or water .
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-8,18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCXCCMCKDSXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401154317 | |
| Record name | 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4',5-Dihydroxy-7-methoxy-6-methylflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029512 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Demethylsideroxylin | |
CAS RN |
80621-54-1 | |
| Record name | 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80621-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5-Dihydroxy-7-methoxy-6-methylflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029512 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284 - 286 °C | |
| Record name | 4',5-Dihydroxy-7-methoxy-6-methylflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029512 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What are the sources and potential applications of 8-demethylsideroxylin?
A1: 8-Demethylsideroxylin has been identified in several plant species, including Eucalyptus saligna [] and Backhousia myrtifolia []. While research is still in early stages, its anti-inflammatory activity suggests potential applications in addressing inflammation-related conditions.
Q2: What is the relationship between the structure of 8-demethylsideroxylin and its anti-inflammatory activity?
A3: A study investigating peltogynoid flavonoid derivatives, including 8-demethylsideroxylin, from Backhousia myrtifolia revealed a structure-activity relationship []. The study found that the presence and position of specific functional groups on the peltogynoid scaffold influenced their anti-inflammatory potency. Further research is needed to fully elucidate the specific structural elements of 8-demethylsideroxylin crucial for its activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





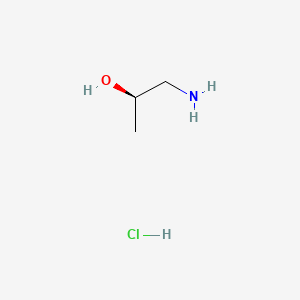


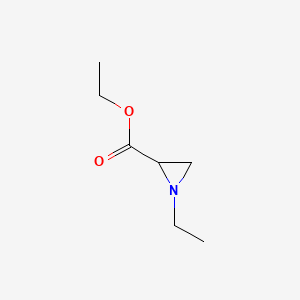
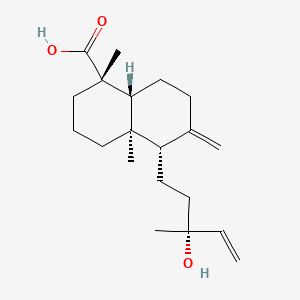
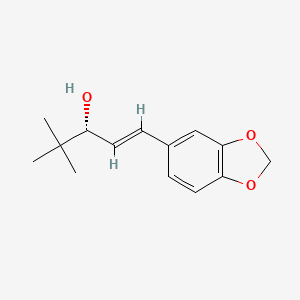
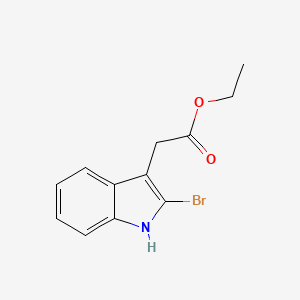
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
